Azepan-2-one oxime
Description
Overview of Azepane Derivatives in Organic Chemistry
Azepane, a seven-membered saturated heterocycle containing a nitrogen atom, serves as the structural core for a diverse range of organic compounds. These derivatives are of significant interest due to their presence in numerous biologically active molecules and natural products. The flexible seven-membered ring of the azepane scaffold allows for a variety of conformational arrangements, which can be crucial for biological activity. lifechemicals.com In medicinal chemistry, azepane-based compounds have demonstrated a wide array of pharmacological properties, leading to the development of new therapeutic agents. nih.gov The continuous exploration of synthetic methodologies to construct and functionalize the azepane ring highlights its importance in modern drug discovery. researchgate.net
Significance of Oxime Functionality in Cyclic Amides
The introduction of an oxime functional group into a cyclic amide, or lactam, creates a versatile chemical entity. Oximes, in a broader context, are recognized for their role as intermediates in various chemical transformations, including the renowned Beckmann rearrangement, which is pivotal in the industrial synthesis of amides from ketoximes. researchgate.net The oxime group can act as a directing group in C-H activation reactions and can participate in cycloaddition reactions. nih.gov In the context of cyclic amides, the oxime functionality introduces a nucleophilic nitrogen and an acidic hydroxyl group, providing handles for further chemical modifications and the synthesis of more complex heterocyclic systems. The study of lactam oximes contributes to a deeper understanding of the reactivity and potential applications of these bifunctional molecules in areas such as materials science and pharmaceuticals.
Historical Context of Azepan-2-one (B1668282) Oxime in Synthetic Chemistry
While the synthesis of the parent lactam, ε-caprolactam, dates back to the late 19th century, the specific history of Azepan-2-one oxime is less extensively documented in early literature. Its emergence is closely tied to the broader exploration of lactam chemistry. One of the key methods for the preparation of O-ethers of azepane oximes involves the alkylation of the corresponding oximes. researchgate.net Another notable reaction involves the interaction of this compound with dimethyl acetylenedicarboxylate (B1228247) (DMAD) in acetonitrile (B52724), which yields a mixture of E- and Z-isomers of the corresponding oxime ethers. researchgate.net Furthermore, synthetic routes to this compound have been developed from 7-methoxy-3,4,5,6-tetrahydro-2H-azepine. chemicalbook.com
Current Research Landscape and Future Directions
Current research involving azepane derivatives is vibrant, with a strong focus on their application in drug discovery. The structural diversity and pharmacological potential of azepane-based compounds continue to drive the development of novel synthetic methods. nih.gov For this compound specifically, its utility as a synthetic intermediate remains a key area of interest. The reactivity of the oxime group allows for the creation of diverse molecular scaffolds.
Future research is likely to focus on several key areas:
Development of Novel Synthetic Methodologies: Exploring more efficient and stereoselective methods for the synthesis of this compound and its derivatives.
Exploration of Biological Activity: Investigating the potential pharmacological applications of this compound and its derivatives, particularly in areas where the azepane scaffold has shown promise.
Materials Science Applications: Investigating the potential use of this compound and its polymers in the development of new materials with unique properties.
The continued exploration of this and other lactam oximes will undoubtedly lead to new discoveries and applications in both academic and industrial research.
Interactive Data Tables
Below are interactive tables summarizing key data related to this compound and its synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 19214-08-5 |
| Molecular Formula | C₆H₁₂N₂O |
| Molecular Weight | 128.172 g/mol |
Table 2: Reported Synthetic Routes to this compound Derivatives
| Starting Material | Reagents and Conditions | Product |
| This compound | Alkyl halides, K₂CO₃ / Me₂CO | O-ethers of azepane oximes |
| This compound | Dimethyl acetylenedicarboxylate (DMAD), acetonitrile | Mixture of E- and Z-isomers of oxime ethers |
| 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine | (Synthetic route details not specified in the search results) | This compound |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c9-8-6-4-2-1-3-5-7-6/h9H,1-5H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOHPUOKXMNCCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NCC1)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60365248 | |
| Record name | Azepan-2-one oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60365248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19214-08-5 | |
| Record name | Azepan-2-one oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60365248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Azepan 2 One Oxime and Its Derivatives
Direct Oximation Approaches
Direct oximation involves the conversion of a carbonyl group or its equivalent in a seven-membered ring into an oxime. This can be achieved through various methods, including the oximation of thiones and cyclic enol ethers.
Oximation of Hexahydro-2H-azepin-2-one Thione
The conversion of hexahydro-2H-azepin-2-one thione to azepan-2-one (B1668282) oxime represents a viable synthetic route. This process, known as oximation, involves the reaction of the thione with an oximation agent, typically a hydroxylamine (B1172632) derivative. The sulfur atom of the thione group is replaced by a =N-OH group, yielding the desired oxime. While specific details on this particular reaction are not extensively documented in the provided context, the general principles of oximation of thiones are well-established in organic chemistry.
Oximation of Cyclic Enol Ethers
A documented method for the synthesis of an azepinone oxime involves the reaction of a cyclic enol ether. Specifically, a cyclic enol ether, when treated with hydroxylamine hydrochloride in the presence of sodium bicarbonate in methanol (B129727), yields the corresponding oxime of azepinone as a single product. researchgate.net This approach offers a direct pathway to the oxime from a readily accessible starting material.
Ring Expansion and Rearrangement Strategies
Ring expansion and rearrangement reactions provide an indirect yet highly important route to azepan-2-one and its derivatives. These methods often start from more readily available six-membered ring precursors.
Synthesis from 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine
Azepan-2-one oxime can be synthesized directly from its corresponding lactim ether, 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine. This reaction involves the treatment of the lactim ether with a hydroxylamine salt, such as hydroxylamine hydrochloride, in the presence of a mild base. The reaction proceeds via nucleophilic attack of hydroxylamine on the iminoether carbon, followed by the elimination of methanol to yield the target oxime. A common system employed for this transformation is hydroxylamine hydrochloride with sodium bicarbonate in methanol, which efficiently affords the oxime as a single product. researchgate.net
| Reactant | Reagents | Solvent | Product |
| 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine | NH₂OH·HCl, NaHCO₃ | Methanol | This compound |
Nitrosation Reactions for Azepane Oximes
Nitrosation of Azepane Side Chains
Derivatization and Functionalization of this compound
The oxime functional group of this compound is amenable to further derivatization, allowing for the synthesis of a variety of related compounds. The most common derivatizations occur at the oxygen atom of the oxime.
O-Acylation of Azepane Oximes
O-acylation involves the esterification of the oxime's hydroxyl group. This transformation is readily achieved by reacting this compound with an acylating agent, such as an acid chloride or an acid anhydride, typically in the presence of a non-nucleophilic base like pyridine. nih.gov Pyridine acts as both a solvent and a scavenger for the HCl or carboxylic acid byproduct generated during the reaction. nih.govyoutube.com This method allows for the introduction of a wide range of acyl groups to the oxime oxygen. nih.gov
| Acylating Agent | Base | Product |
| Acetyl chloride | Pyridine | Azepan-2-one O-acetyloxime |
| Benzoyl chloride | Pyridine | Azepan-2-one O-benzoyloxime |
| Acetic anhydride | Pyridine | Azepan-2-one O-acetyloxime |
| Propionic anhydride | Pyridine | Azepan-2-one O-propionyloxime |
O-Alkylation of Azepane Oximes
The synthesis of O-alkyl ethers of this compound is a common derivatization pathway. The principal method for this conversion is the reaction of the oxime with an alkyl halide (e.g., alkyl chloride, bromide, or iodide) in the presence of a base. researchgate.netnih.gov The base, such as potassium carbonate or sodium hydroxide, deprotonates the oxime hydroxyl group to form an oximate anion, which then acts as a nucleophile, displacing the halide from the alkylating agent in an Sₙ2 reaction. google.comjocpr.com The reaction is typically carried out in a polar aprotic solvent like acetone (B3395972) or DMF. researchgate.netjocpr.com
| Alkylating Agent | Base | Solvent | Product |
| Methyl iodide | K₂CO₃ | Acetone | Azepan-2-one O-methyloxime |
| Ethyl bromide | K₂CO₃ | Acetone | Azepan-2-one O-ethyloxime |
| Benzyl chloride | NaOH | DMF | Azepan-2-one O-benzyloxime |
| Allyl bromide | K₂CO₃ | Acetone | Azepan-2-one O-allyloxime |
Reaction with Acetylenedicarboxylates
The reaction of this compound with dimethyl acetylenedicarboxylate (B1228247) (DMAD) in acetonitrile (B52724) has been reported to yield a mixture of (E)- and (Z)-isomers of the corresponding oxime ethers. researchgate.net This reaction proceeds via the nucleophilic addition of the oxime oxygen to the electron-deficient alkyne of the acetylenedicarboxylate. The major product of this synthesis is the (E)-isomer, with the isomeric ratio being approximately 8:1 in favor of the (E)-isomer over the (Z)-isomer. researchgate.net
Reaction Scheme:
This compound + Dimethyl Acetylenedicarboxylate (E)- and (Z)-isomers of the oxime ether
Products of the Reaction of this compound with Dimethyl Acetylenedicarboxylate
| Product Name | Isomer | Ratio |
| Dimethyl 2-(((Z)-azepan-2-ylideneamino)oxy)maleate | (Z)-isomer | 1 |
| Dimethyl 2-(((E)-azepan-2-ylideneamino)oxy)fumarate | (E)-isomer | 8 |
Formation of Sulfonyl Derivatives of Azepan-2-one
Direct sulfonylation of this compound to form its sulfonyl derivatives is not extensively documented in the reviewed literature. However, the synthesis of sulfonyl derivatives of the parent lactam, azepan-2-one, is a known transformation. This process typically involves the reaction of a substituted azepan-2-one with various aromatic sulfonyl chlorides in an alkaline medium.
For instance, (2s, 5r)-(±)-2-isopropyl-5-methyl-1-azacycloheptan-7-one, a derivative of azepan-2-one, reacts with substituted phenyl sulfonyl chlorides to yield the corresponding 1-(substituted phenyl sulfonyl)-azepan-2-ones. researchgate.net
General Reaction Scheme:
Substituted Azepan-2-one + Substituted Phenyl Sulfonyl Chloride 1-(Substituted phenyl sulfonyl)-azepan-2-one
Examples of Synthesized Sulfonyl Derivatives of Substituted Azepan-2-one
| Starting Azepan-2-one Derivative | Reactant | Product |
| (2s, 5r)-(±)-2-isopropyl-5-methyl-1-azacycloheptan-7-one | Phenyl Sulfonyl Chloride | 7-isopropyl-4-methyl-1-(phenyl sulfonyl)-azepan-2-one |
| (2s, 5r)-(±)-2-isopropyl-5-methyl-1-azacycloheptan-7-one | 4-Methylphenyl Sulfonyl Chloride | 7-isopropyl-4-methyl-1-(4-methylphenyl sulfonyl)-azepan-2-one |
| (2s, 5r)-(±)-2-isopropyl-5-methyl-1-azacycloheptan-7-one | 4-Chlorophenyl Sulfonyl Chloride | 7-isopropyl-4-methyl-1-(4-chlorophenyl sulfonyl)-azepan-2-one |
Reaction Mechanisms and Pathways Involving Azepan 2 One Oxime
Mechanistic Studies of Beckmann Rearrangement
The Beckmann rearrangement is the cornerstone reaction of azepan-2-one (B1668282) oxime, converting the oxime into its isomeric amide, ε-caprolactam. wikipedia.orgchemistnotes.com This rearrangement is characterized by the migration of an alkyl or aryl group from carbon to an electron-deficient nitrogen atom. organic-chemistry.org
The classical Beckmann rearrangement is catalyzed by strong Brønsted acids like sulfuric acid, oleum (B3057394), and polyphosphoric acid. wikipedia.orgjocpr.com The mechanism proceeds through several key steps:
Protonation of the Hydroxyl Group : The reaction initiates with the protonation of the oxime's hydroxyl group by the acid catalyst. This converts the hydroxyl group (-OH) into a much better leaving group, water (-OH2+). chemistnotes.commasterorganicchemistry.comyoutube.com
Concerted Migration and Water Elimination : The group positioned anti-periplanar to the leaving group migrates to the nitrogen atom. organic-chemistry.org In a concerted step, as this migration occurs, the N-O bond cleaves, and the water molecule is eliminated. This migration results in the formation of a nitrilium ion intermediate. chemistnotes.com For the symmetrical cyclohexanone (B45756) oxime, the migrating group is an alkyl chain, leading to the expansion of the ring.
Nucleophilic Attack by Water : The positively charged carbon of the nitrilium ion is electrophilic and is attacked by a water molecule (or another nucleophile present in the medium). masterorganicchemistry.comyoutube.com
Deprotonation and Tautomerization : The resulting intermediate is deprotonated, followed by tautomerization (a proton transfer from oxygen to nitrogen) to yield the final stable amide product, ε-caprolactam. masterorganicchemistry.com
A computational study on the rearrangement of acetone (B3395972) oxime in a model "Beckmann solution" (acetic acid and a proton) found that the transition state involves the migrating methyl group moving to the nitrogen in a concerted reaction as the hydroxyl group, stabilized by several acetic acid molecules, is expelled. wikipedia.org
| Step | Description | Intermediate/Product |
|---|---|---|
| 1 | Protonation of the oxime -OH group by an acid catalyst (e.g., H₂SO₄). | Protonated oxime |
| 2 | Concerted alkyl migration and elimination of H₂O. | Nitrilium ion |
| 3 | Nucleophilic attack by H₂O on the electrophilic carbon of the nitrilium ion. | Protonated enol-form of the lactam |
| 4 | Deprotonation and tautomerization. | ε-Caprolactam |
To circumvent the harsh conditions and by-product formation associated with strong acids, organocatalytic methods have been developed. Reagents such as cyanuric chloride and triphosphazene have been shown to catalyze the Beckmann rearrangement under milder conditions. wikipedia.orgnih.gov
The mechanism using cyanuric chloride as a catalyst involves:
Activation of the Hydroxyl Group : The hydroxyl group of the oxime is activated through a nucleophilic aromatic substitution reaction with cyanuric chloride. wikipedia.org This forms an intermediate where the oxime oxygen is attached to the triazine ring, making it a good leaving group.
Rearrangement : The subsequent rearrangement proceeds similarly to the acid-catalyzed pathway, with the anti-migrating group shifting to the nitrogen and displacing the activated leaving group.
Catalyst Regeneration : The catalyst is regenerated in a cycle that may involve an intermediate Meisenheimer complex. wikipedia.org
Ishii and co-workers found that 1,3,4-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-chloride (TAPC) was a highly efficient catalyst for the conversion of ketoximes to lactams, particularly when using hexafluoroisopropanol (HFIP) as the solvent. nih.gov
Solid acid catalysts, particularly zeolites and supported metal oxides, offer a heterogeneous alternative for the Beckmann rearrangement, facilitating easier catalyst separation and reducing corrosive waste. jocpr.com The reaction, typically performed in the vapor phase, is influenced by the catalyst's structural and acidic properties.
Zeolites : Materials like H-ZSM-5, H-Beta, and MCM-22 have been studied extensively. jocpr.comrsc.org The reaction can be catalyzed by both strong Brønsted acid sites within the zeolite pores and weaker acid sites, such as silanol (B1196071) nests, on the external surface. jocpr.comnih.gov Studies using IR spectroscopy and solid-state NMR have shown that the oxime can be protonated on strong acid sites, forming a stable intermediate. jocpr.comnih.gov Hierarchical zeolites, which contain both micropores and mesopores, have demonstrated superior catalytic performance. rsc.orgresearchgate.net The larger mesopores help overcome mass transfer limitations, improving the diffusion of the bulky oxime reactant and lactam product, which can reduce catalyst deactivation caused by product inhibition. rsc.org
Metal Oxides : Silica-supported molybdenum (VI) oxide has also been explored as a solid catalyst for this transformation. jocpr.com
| Catalyst Type | Examples | Mechanism Highlights | Advantages |
|---|---|---|---|
| Strong Acid | H₂SO₄, Oleum | Protonation of -OH to form a good leaving group (H₂O). | High conversion, well-established technology. |
| Organocatalyst | Cyanuric Chloride, TAPC | Activation of -OH via nucleophilic substitution. | Milder reaction conditions. |
| Zeolite | H-ZSM-5, H-Beta | Catalysis on Brønsted acid sites and silanol groups. | Heterogeneous, reusable, reduced waste. jocpr.comresearchgate.net |
Ring-Opening Polymerization Mechanisms of Azepan-2-one and its Derivatives
The product of the Beckmann rearrangement, azepan-2-one (ε-caprolactam), is the monomer used to produce Polyamide 6 (Nylon 6) via ring-opening polymerization (ROP). researchgate.net This polymerization can proceed through different mechanisms, primarily hydrolytic and anionic pathways.
Hydrolytic Polymerization : This is a step-growth mechanism that begins with the ring-opening of ε-caprolactam by water to form ε-aminocaproic acid. researchgate.net This initial hydrolysis step is typically the slowest. The resulting amino acid then reacts with other caprolactam monomers or growing polymer chains. The polymerization proceeds through both polycondensation (reaction between carboxyl and amino end-groups of growing chains) and polyaddition (addition of caprolactam to the amino end-groups).
Anionic Polymerization : This is a chain-growth mechanism that is much faster than the hydrolytic route. It requires an initiator (a strong base like an alkali metal) and an activator (e.g., an N-acyl lactam). The initiator deprotonates a caprolactam monomer to form the lactam anion. This anion then attacks an activated monomer (the N-acyl lactam), opening the ring and propagating the chain.
Hydrolytic Stability and Degradation Pathways
Oximes, including this compound, are known to be susceptible to hydrolysis, although they are significantly more stable than corresponding imines or hydrazones. nih.govresearchgate.netnih.gov The hydrolytic stability is pH-dependent, with the degradation process being catalyzed by acid. nih.govnih.gov
The general mechanism for the acid-catalyzed hydrolysis of an oxime involves:
Protonation of the oxime nitrogen.
Nucleophilic attack of a water molecule on the carbon of the C=N bond.
Proton transfer steps leading to a carbinolamine intermediate.
Breakdown of the intermediate to regenerate the carbonyl compound (cyclohexanone) and hydroxylamine (B1172632).
Kinetic studies have shown that the rate constants for oxime hydrolysis are nearly 1000-fold lower than those for simple hydrazones under similar conditions. nih.govnih.gov This enhanced stability is attributed to the higher electronegativity of the oxygen atom compared to a nitrogen atom in a hydrazone, which makes protonation of the oxime less favorable. nih.gov
Stereochemical Considerations in Synthesis and Reactions
The stereochemistry of the C=N double bond in oximes is a critical factor in their reactivity, particularly in the Beckmann rearrangement. Oximes can exist as two geometric isomers, (E) and (Z), depending on the substituents on the carbon atom.
The Beckmann rearrangement is a stereospecific reaction: the group that migrates is always the one that is anti-periplanar (trans) to the hydroxyl leaving group. wikipedia.org Therefore, the (E) and (Z) isomers of an unsymmetrical ketoxime will yield different amide products.
In the case of this compound, the parent ketone (cyclohexanone) is symmetrical. As a result, only one geometric isomer of the oxime is possible, and consequently, only one product, ε-caprolactam, can be formed from the rearrangement. chemistnotes.com While the potential for E/Z isomerism is a crucial consideration for oximes derived from unsymmetrical ketones, it does not lead to different regioisomeric products for cyclohexanone oxime. Nevertheless, understanding this stereochemical requirement is fundamental to the mechanism of the rearrangement. Studies on other oximes have confirmed that the interconversion between E and Z isomers has a high energy barrier, making them generally stable and non-interconverting at room temperature. mdpi.com
Formation of Stereoisomers during Oximation and Rearrangement
The formation of this compound, also known as cyclohexanone oxime, from its precursor cyclohexanone and hydroxylamine is a critical step that introduces the potential for stereoisomerism. This stereochemistry, in turn, plays a pivotal role in the subsequent Beckmann rearrangement to yield ε-caprolactam, the monomer for Nylon 6. The stereoisomers are the (E) and (Z) isomers, which are geometric isomers arising from the restricted rotation around the carbon-nitrogen double bond of the oxime functional group.
The oximation of ketones can lead to the formation of a mixture of (E) and (Z) isomers. The ratio of these isomers is often dependent on the reaction conditions, such as temperature, pH, and the presence of catalysts. While some oximation reactions can produce a mixture of isomers, in the case of alicyclic ketones like cyclohexanone, the formation of a single conformational isomer has been reported under mild reaction conditions.
The Beckmann rearrangement itself is a highly stereospecific process. The mechanism involves the migration of the alkyl or aryl group that is in the anti-periplanar position to the leaving group on the oxime's nitrogen atom. This stereospecificity means that the configuration of the starting oxime isomer directly dictates the structure of the resulting amide. In the context of this compound, the migration of the carbon atom of the cyclohexane (B81311) ring that is anti to the hydroxyl group leads to the formation of the seven-membered ring of ε-caprolactam.
Under the acidic conditions typically employed for the Beckmann rearrangement, it is possible for the (E) and (Z) isomers of the oxime to interconvert. This isomerization can potentially complicate the stereochemical outcome of the rearrangement if the rate of isomerization is comparable to the rate of rearrangement. However, for the Beckmann rearrangement of cyclohexanone oxime, the reaction proceeds efficiently to form ε-caprolactam, suggesting that either a single, reactive isomer is predominantly formed during oximation or that the interconversion to the reactive isomer is facile under the reaction conditions.
Computational studies have been employed to investigate the mechanism of the Beckmann rearrangement of cyclohexanone oxime. These studies help to elucidate the transition states and energy barriers involved in the rearrangement of the different stereoisomers, providing a deeper understanding of the reaction's stereospecificity.
Below is a data table summarizing the expected stereochemical pathway of the Beckmann rearrangement for the (E) and (Z) isomers of a generic ketoxime.
| Oxime Stereoisomer | Migrating Group Position | Beckmann Rearrangement Outcome |
| (E)-Isomer | Group R¹ is anti to the -OH group | Migration of Group R¹ |
| (Z)-Isomer | Group R² is anti to the -OH group | Migration of Group R² |
For this compound, being a symmetrical ketone derivative in terms of the migrating groups (both are part of the same cycloalkane ring), the migration of either carbon atom adjacent to the C=N bond will lead to the same product, ε-caprolactam. However, the principle of anti-migration remains fundamental to the mechanism.
Applications of Azepan 2 One Oxime and Its Analogues in Materials Science and Polymer Chemistry
Precursors for Polymer Synthesis
The foundational role of lactams, particularly caprolactam (the precursor to azepan-2-one (B1668282) oxime), in polymer synthesis is well-established. While azepan-2-one oxime itself is not a primary monomer for large-scale commodity plastics, its structure is central to discussions on functional and modified polymers.
Nylon 6 is a major synthetic polymer produced through the ring-opening polymerization of its monomer, ε-caprolactam. The preferred IUPAC name for ε-caprolactam is azepan-2-one. wikipedia.orgchemscene.commatrix-fine-chemicals.com The industrial synthesis of this crucial monomer does not directly involve this compound. Instead, the key precursor is cyclohexanone (B45756) oxime.
The standard industrial process involves the Beckmann rearrangement of cyclohexanone oxime, which converts the six-membered carbon ring of cyclohexanone into the seven-membered ring of caprolactam (azepan-2-one). wikipedia.org
Standard Synthesis Route to Nylon 6 Monomer:
Oxime Formation: Cyclohexanone reacts with a hydroxylamine (B1172632) salt to form cyclohexanone oxime.
Beckmann Rearrangement: Cyclohexanone oxime is treated with a strong acid (typically oleum) to induce rearrangement into caprolactam (azepan-2-one).
Polymerization: The resulting caprolactam monomer undergoes ring-opening polymerization to form Polyamide 6 (Nylon 6).
Therefore, while the name is similar, this compound (the oxime of caprolactam) should be distinguished from cyclohexanone oxime (the precursor to caprolactam). The direct role of this compound as a precursor in the conventional production of Nylon 6 is not established; its significance lies in more specialized applications.
The introduction of functional groups into polyamides is a key strategy for tailoring their properties, such as solubility, adhesion, or reactivity for further modification. Copolymerizing ε-caprolactam with functional lactam monomers is an effective method to achieve this. rsc.org The oxime group of this compound represents a versatile handle for creating such functional polymers.
The field of "click chemistry" highlights the utility of oxime formation in polymer science for creating highly functional and dynamic materials. rsc.orgnih.gov The oxime ligation reaction (the formation of an oxime from a hydroxylamine and a carbonyl group) is known for its high yield and mild reaction conditions. By extension, the existing oxime group on azepan-2-one can be used for:
Post-polymerization modification: If this compound is copolymerized with caprolactam, the pendant oxime groups along the polyamide chain can serve as sites for grafting other molecules.
Novel Monomer Synthesis: The oxime group can be chemically modified to introduce other functionalities (e.g., esters, ethers) prior to polymerization, leading to a new class of functional monomers.
Research into synthesizing functional polyamides has explored various derivatives of caprolactam to impart new properties, demonstrating the potential for monomers like this compound to serve as building blocks for advanced, tailor-made polyamides. rsc.org
Hybrid organic-inorganic materials often exhibit enhanced properties compared to their individual components. The development of Polyamide 6/SiO2 hybrid materials showcases how caprolactam-related structures can be used to create these advanced composites. While there is no direct evidence in the literature of this compound being used for this purpose, a related derivative, 1,1′,1′′,1′′′-silanetetrayltetrakis-(azepan-2-one), has been successfully employed.
In this method, the silicon-functionalized caprolactam derivative acts as a precursor for both the silica (B1680970) (SiO2) network and the Polyamide 6 (PA6) matrix in a coupled polymerization reaction with ε-caprolactam and 6-aminocaproic acid. This approach ensures a homogeneous distribution of the inorganic phase within the polymer matrix at a molecular level, leading to improved thermal and mechanical properties.
Isocyanate Blocking Agents
Isocyanates are highly reactive compounds used in the production of polyurethane coatings, adhesives, and sealants. Their high reactivity necessitates the use of "blocking agents" to temporarily protect the isocyanate group (-NCO), allowing for the formulation of stable, one-component systems that cure only upon heating. wikipedia.org
Oximes are a well-known class of blocking agents. researchgate.net The active hydrogen on the oxime's hydroxyl group reacts with the isocyanate to form a thermally reversible urethane (B1682113) linkage. When heated, the linkage breaks, regenerating the free isocyanate to react with a polyol and cure the system. This process is known as deblocking. wikipedia.orgdoxuchem.com
Commonly used oxime blocking agents include methyl ethyl ketoxime (MEKO) and acetone (B3395972) oxime. wikipedia.orgdoxuchem.com Given this established reactivity, this compound is a strong candidate for use as an isocyanate blocking agent. Its deblocking temperature would be a critical parameter, as this determines the curing temperature of the final formulation. The deblocking temperature is influenced by the chemical structure of the oxime. google.com
Deblocking Temperatures of Common Blocking Agents
| Blocking Agent | Typical Deblocking Temperature (°C) |
|---|---|
| Sodium Bisulfite | 50 - 70 |
| Ethyl Acetoacetate | 125 - 150 |
| Acetone Oxime | 130 - 140 |
| Methyl Ethyl Ketoxime (MEKO) | 140 - 150 |
| Phenol | 140 - 145 |
| ε-Caprolactam | 175 - 200 |
| Ethanol | 180 - 185 |
The use of oximes derived from bio-based molecules like levulinic acid esters is also being explored to create less toxic and more sustainable blocking agents, indicating a clear trajectory for novel oximes in this field. google.com
Thermosetting and Cross-linking Applications
The oxime functional group is not only useful for blocking reactions but can also form reversible covalent bonds, making it valuable for creating dynamic and cross-linked polymer networks. rsc.org This chemistry is central to the development of thermosetting materials and covalent adaptable networks (CANs), which combine the properties of robust thermosets with the reprocessability of thermoplastics.
The reversible nature of the oxime bond allows for the dissociation and reconstruction of cross-links upon applying a stimulus, such as heat or a change in pH. rsc.org This enables material properties like self-healing, reprocessing, and shape memory.
Recent research has demonstrated the potential of oxime-ester linkages in forming cross-linked polymer films. These networks can be decrosslinked by UV irradiation, highlighting the ability to control network integrity with external stimuli. nii.ac.jp This functionality is key for applications in advanced coatings, adhesives, and recyclable thermosets. The incorporation of an this compound moiety into a polymer backbone could provide sites for such dynamic cross-linking, enabling the design of smart materials.
Bio-based Polymer Feedstocks
The vast majority of caprolactam is produced from petroleum-based feedstocks. wikipedia.org However, growing environmental concerns have spurred significant research into developing sustainable, bio-based routes to this vital monomer. As this compound is a direct derivative of caprolactam (azepan-2-one), any bio-based route to caprolactam is also a pathway to bio-based this compound.
Several promising bio-based routes to caprolactam are under investigation:
From Lysine (B10760008): The amino acid lysine is considered a highly promising bio-based feedstock. It can be produced via fermentation and converted to caprolactam through processes like one-pot hydrogenolysis. This route benefits from moderate reaction conditions and readily available raw materials. scielo.org.coresearchgate.net
From Sugars via HMF: Biomass-derived sugars can be converted to 5-hydroxymethylfurfural (B1680220) (HMF). From HMF, a multi-step process can yield intermediates like 6-hydroxycaproamide, which is then cyclized to form caprolactam. researchgate.net
From Adipic Acid: Adipic acid can be produced from renewable resources and subsequently converted to caprolactam. rsc.org
Although direct bio-based synthesis methods for caprolactam are not yet commercially viable on a large scale due to challenges in yield and separation, the combination of biotechnological production of precursors and subsequent chemical catalysis represents the future of sustainable polyamide production. scielo.org.coresearchgate.net
Computational and Spectroscopic Investigations of Azepan 2 One Oxime
Computational Chemistry Studies
Computational chemistry provides powerful tools for investigating the properties and reactivity of molecules at an atomic level. For Azepan-2-one (B1668282) oxime and its related precursors, these methods offer insights into electronic structure, molecular stability, reaction mechanisms, and potential biological interactions, complementing experimental data.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to calculate molecular geometries, reaction energies, and spectroscopic properties.
In the context of ε-caprolactam (azepan-2-one) synthesis, DFT has been instrumental in studying the Beckmann rearrangement of cyclohexanone (B45756) oxime, the direct precursor. Research has employed methods like the ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) approach, often combining the high accuracy of DFT for the reactive center with more efficient methods for the surrounding structure, such as a zeolite catalyst framework. researchgate.net
Studies have investigated the reaction mechanism, identifying key transition states and calculating their activation energies. For the gas-phase reaction starting with a protonated oxime, the rate-determining step was found to be the 1,2-H shift, with a calculated activation energy of 178 kJ/mol. researchgate.net Different DFT functionals, such as B3LYP, PBE, and M062X, are often compared to find the best agreement with experimental results. researchgate.net
DFT is also used to determine various molecular properties that govern a molecule's reactivity. For related oxime compounds, calculations at the B3LYP/6-311G(d,p) level have been used to determine electronic energies and frontier molecular orbital (HOMO and LUMO) energies. orientjchem.org These values help in calculating important reactivity descriptors. orientjchem.org The O and N atoms in the oxime head group are typically identified as the primary centers for chemical reactions. researchgate.net
Table 1: DFT-Calculated Parameters for an Oxime Derivative
This table presents theoretical data for 2-(piperidine-1-ylmethyl)cyclohexanone oxime (PMCO), a structurally related compound, to illustrate typical parameters obtained via DFT calculations.
| Parameter | Value (kcal/mol) |
|---|---|
| Total Energy | -459.87 |
| HOMO Energy | -8.76 |
| LUMO Energy | -2.12 |
| Chemical Hardness (η) | 6.64 |
| Chemical Potential (μ) | -5.44 |
| Electrophilicity (ω) | 2.22 |
Data sourced from a study using the B3LYP/6-311G(d,p) level of theory. orientjchem.org
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. mdpi.com This technique provides a detailed view of molecular motion and conformational changes, which are crucial for understanding how molecules interact with their environment, such as solvents or biological macromolecules. mdpi.comnih.gov
While specific MD simulation studies focusing solely on Azepan-2-one oxime are not extensively documented in the literature, the methodology is frequently applied to understand the behavior of ligands when bound to proteins or other targets. nih.gov For instance, after a molecule is computationally "docked" into a protein's active site, MD simulations are run to assess the stability of the resulting complex. nih.govmdpi.com
A typical MD simulation involves placing the molecule or complex in a simulated environment (e.g., a water box) and calculating the forces between atoms to model their motion over a set period, often ranging from nanoseconds to microseconds. nih.govmdpi.com Key outputs include the root-mean-square deviation (RMSD), which measures the stability of the molecule's conformation over time. A stable RMSD value, often in the range of 0.2 nm, can indicate a stable binding interaction. nih.gov
Table 2: Typical Parameters in a Molecular Dynamics Simulation Study
| Parameter | Description | Common Value/Range |
|---|---|---|
| Simulation Time | The total duration of the simulated molecular motion. | 50 - 150 ns or longer nih.govmdpi.com |
| System | The molecule(s) of interest and their surrounding environment. | Protein-ligand complex in a water box |
| Force Field | A set of parameters used to calculate potential energy. | GROMOS, AMBER, CHARMM |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com As this compound is primarily an industrial intermediate for polymerization, it is not typically the subject of QSAR studies, which focus on molecules with pharmacological or toxicological effects. rwth-aachen.de
However, the principles of QSAR are widely applied to structurally related chemical families to predict their activities and guide the design of new compounds. mdpi.com The process involves calculating a set of "molecular descriptors" for each compound in a series. These descriptors quantify various aspects of the molecule's physicochemical properties. mdpi.com A statistical model, often using methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), is then built to correlate these descriptors with the observed activity. nih.govmdpi.com The predictive power of the resulting model is rigorously tested through internal and external validation procedures. mdpi.commdpi.com
Table 3: Common Types of Descriptors Used in QSAR Models
| Descriptor Category | Examples | Description |
|---|---|---|
| Steric | Molar Refractivity, Molecular Volume | Relates to the size and shape of the molecule. mdpi.com |
| Electronic | Dipole Moment, HOMO/LUMO Energies | Describes the electronic properties and charge distribution. orientjchem.org |
| Hydrophobic | LogP, Hydrophobic van der Waals Surface Area | Quantifies the molecule's lipophilicity or hydrophobicity. nih.govmdpi.com |
| Topological | Connectivity Indices | Describes the branching and arrangement of atoms. |
| Hydrogen Bonding | H-bond Donor/Acceptor Counts | Relates to the potential for forming hydrogen bonds. mdpi.com |
Molecular Docking Studies
Given that this compound is an industrial chemical, it generally lacks a specific biological receptor for docking studies. However, the docking of other oxime-containing compounds has been explored extensively, particularly in the context of drug design. A prominent example is the study of oximes as reactivators for acetylcholinesterase (AChE) that has been inhibited by nerve agents. nih.gov
In such studies, the crystal structure of the target protein is obtained from a database like the Protein Data Bank (PDB). japer.in Computational software (e.g., Glide, AutoDock) is then used to place the oxime ligand into the active site of the protein. nih.govjaper.in The results are evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). mdpi.com Analysis of the best-scoring poses reveals key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the receptor's binding pocket. japer.innih.gov
Table 4: Example of Molecular Docking Results for an Oxime (HI-6) in an AChE Complex
| Parameter | Value / Description |
|---|---|
| Receptor Protein | Acetylcholinesterase (AChE) inhibited by VX nerve agent nih.gov |
| Ligand | HI-6 (an oxime reactivator) nih.gov |
| Docking Score (MolDock) | -160.08 (arbitrary units) nih.gov |
| H-Bond Energy | -5.75 (arbitrary units) nih.gov |
| Key Interacting Residues | Tyr124, Trp286, Phe295, Tyr337 nih.gov |
| O(oxime)–P(agent) Distance | 4.30 Å nih.gov |
Data sourced from a representative molecular modeling study of oxime antidotes. nih.gov
Advanced Analytical Methodologies for Characterization and Quantification
Chromatographic Techniques
Chromatography is a cornerstone for the separation and analysis of Azepan-2-one (B1668282) oxime from complex mixtures, particularly in monitoring its synthesis or its conversion to caprolactam. google.comresearchgate.net Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are extensively employed.
HPLC is a robust method for the quantification of Azepan-2-one oxime, especially in liquid samples such as reaction liquors from the Beckmann rearrangement. google.com The technique utilizes a high-pressure pump to pass a solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase).
A common approach involves using a liquid chromatograph equipped with an ultraviolet-visible (UV) detector, as this compound exhibits absorption in the UV region, typically around 210 nm. google.com The mobile phase is often a mixture of acetonitrile (B52724) and water. google.com By neutralizing the acidic reaction mixture before analysis, trace amounts of the oxime can be accurately measured. google.com The method's precision is high, with reported standard deviations of less than 1.0% for repeated sample injections. google.com HPLC is also effective in monitoring reaction conversions, such as the oximation of cyclohexanone (B45756) derivatives, where it can distinguish between stereoisomers of the resulting oxime. mahendrapublications.com
| Parameter | Condition | Reference |
|---|---|---|
| Detection Wavelength | 210 nm (UV) | google.com |
| Column Temperature | 25 °C | google.com |
| Mobile Phase | Aqueous solution of acetonitrile | google.com |
| Sample Pre-treatment | Add alkali to adjust pH to 8-9 | google.com |
| Application | Determination in Beckmann rearrangement samples | google.com |
Gas chromatography is another powerful technique for the analysis of this compound, valued for its high resolution and sensitivity, especially when coupled with a mass spectrometer (GC-MS). researchgate.netnih.gov This method is suitable for volatile compounds and is used to assess purity, identify byproducts, and quantify the oxime in various samples. nih.govpnas.org
In a typical GC analysis, the sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between the gaseous mobile phase (usually an inert gas like helium) and a liquid or solid stationary phase coated on the column walls. pnas.orgd-nb.info Flame Ionization Detectors (FID) and Mass Spectrometers (MS) are common detectors. researchgate.netpnas.org For instance, the purity of cyclohexanone oxime has been confirmed to be greater than 99% using GC, and the technique is also used to perform stability studies of the compound in aqueous solutions. nih.gov In the analysis of caprolactam, GC-MS can identify and quantify dozens of impurities, including residual cyclohexanone oxime. researchgate.net
| Parameter | Condition | Application | Reference |
|---|---|---|---|
| Column | HP-1 capillary column (25 m × 0.32 mm) | Product analysis in catalytic reactions | pnas.org |
| Detector | Flame Ionization Detector (FID) | Product analysis in catalytic reactions | pnas.org |
| Column | DB1 (30m * 0.25mm * 1mm) | Impurity analysis | google.com |
| Detector | Mass Spectrometer (MS) | Identification of impurities in caprolactam | researchgate.net |
| Application | Purity analysis and stability studies | General quality control | nih.gov |
Thermal Analysis (e.g., Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA))
Thermal analysis techniques are indispensable for characterizing the thermal properties of this compound, such as melting point, decomposition temperature, and thermal stability. sci-hub.seresearchgate.net These properties are critical for ensuring safe handling and for optimizing industrial processes like the Beckmann rearrangement. dntb.gov.ua
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine transition temperatures, such as melting and glass transitions. sci-hub.sersc.org Studies on cyclohexanone oxime have revealed complex polymorphic behavior, which can be investigated using DSC. soton.ac.uk The analysis is typically performed by heating the sample in a sealed aluminum pan at a constant rate, for example, 10 °C/min. mahendrapublications.comrsc.org
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. It provides information on thermal stability and decomposition kinetics. rsc.orgresearchgate.net For example, TGA has been used to study the thermal behavior of derivatives of cyclohexanone oxime, where the sample is heated at a controlled rate (e.g., 20 K/min) under a specific atmosphere like helium or nitrogen. rsc.orgrsc.org The resulting data shows the temperatures at which significant weight loss occurs, corresponding to decomposition. researchgate.netacs.org
| Technique | Parameter | Value | Application | Reference |
|---|---|---|---|---|
| DSC | Heating Rate | 10 °C/min | Determining deblocking temperatures of derivatives | mahendrapublications.com |
| DSC | Temperature Range | 173 K to 393 K | Investigating thermal properties of related ionic liquids | rsc.org |
| TGA | Heating Rate | 20 K/min | Thermal stability of cyclohexanone oxime derivatives | rsc.org |
| TGA | Atmosphere | Helium, Nitrogen | Studying decomposition under inert conditions | rsc.orgrsc.org |
Titration Methods
Titrimetric methods offer a classic, cost-effective, and reliable means for quantifying this compound. These methods are often used for quality control to determine the concentration of the oxime in a product like caprolactam. laszlochem.comscribd.com
One established procedure involves the hydrolysis of this compound in the presence of hydrochloric acid. laszlochem.com The sample, dissolved in water and acid, is boiled under reflux to convert the oxime to cyclohexanone and hydroxylamine (B1172632). The resulting solution can then be analyzed further. laszlochem.com Another application is the determination of the acid number during the Beckmann rearrangement, which involves titrating the reaction mixture to quantify the amount of sulfuric acid present. google.com Specifications for commercial caprolactam also include titration methods to determine the content of volatile bases and free acids, which are important purity parameters. lanxess.com
Emerging Research Areas and Unexplored Avenues
Development of Novel Catalytic Systems for Synthesis
The synthesis of azepan-2-one (B1668282) oxime is a critical step in the production of caprolactam. Traditional methods often involve aggressive reagents and produce significant byproducts. nih.gov Consequently, there is a strong drive toward developing more environmentally benign and efficient catalytic systems.
Current research focuses on several innovative approaches:
Heterogeneous Catalysis: The use of solid catalysts is a key area of development. Materials like titanosilicate (TS-1) have been employed for the ammoximation of cyclohexanone (B45756), a process that forms the oxime. nih.gov Researchers are also exploring nanoporous aluminophosphates which can act as bifunctional catalysts, facilitating both the formation of the oxime and its subsequent rearrangement to caprolactam in a single step. nih.gov
Vapor-Phase Beckmann Rearrangement: Sumitomo Chemical has industrialized a process using high-silica MFI zeolites for the vapor-phase Beckmann rearrangement of cyclohexanone oxime to caprolactam. chemcess.com This method operates at high temperatures (350-380 °C) and allows for continuous catalyst regeneration. chemcess.com
Alternative Catalytic Systems: Other catalytic systems under investigation include ceria-impregnated MCM-41, which has shown high conversion of cyclohexanone oxime to caprolactam in liquid-phase reactions. gvpress.com Additionally, boria-supported zirconia catalysts have demonstrated high selectivity for the Beckmann rearrangement. kaimosi.com A method using nitrocyclohexane (B1678964) as a raw material in a gas-phase catalytic hydrogenation process has also been proposed as an environmentally friendly alternative that avoids the production of ammonium (B1175870) sulfate (B86663). google.com
Investigation of Biological and Pharmaceutical Applications
Beyond its role in polymer chemistry, the oxime functional group is present in a wide range of biologically active molecules. mdpi.com This has prompted investigations into the potential pharmaceutical applications of azepan-2-one oxime and its derivatives.
As a Component in Bio-Scavengers of Organophosphates
Organophosphates (OPs) are highly toxic compounds that inhibit crucial enzymes like acetylcholinesterase (AChE). nih.gov Oxime compounds are known to reactivate OP-inhibited AChE. nih.gov Research has explored the use of oximes in conjunction with AChE mutants to create "catalytic bio-scavengers" that can detoxify OPs. nih.govresearchgate.net
A specific derivative, N-(2-(azepan-1-yl)ethyl)-2-(hydroxyimino)acetamide (RS194B), has been identified as a promising uncharged reactivator of AChE inhibited by various OPs. nih.govnih.gov Unlike many standard oxime reactivators, uncharged molecules like RS194B have a greater potential to cross the blood-brain barrier, a critical feature for treating OP poisoning in the central nervous system. nih.gov Studies have shown that RS194B exhibits moderate potency in reactivating tabun-inhibited human AChE. nih.govnih.gov The development of such compounds is a key area of research for creating more effective antidotes for OP exposure. google.com
Exploration in Analgesic Agents
The lactam structure, a core component of azepan-2-one, is found in various compounds with analgesic properties. asianpubs.org Research has explored the synthesis of derivatives of azepan-2-one for their potential as pain-relieving agents.
In one study, (±)-menthol was used as a starting material to synthesize a series of 1-benzoyl-7-isopropyl-4-methylazepan-2-one derivatives. researchgate.net These compounds were then screened for analgesic activity. researchgate.net Another study synthesized phenyl sulfonyl derivatives of 7-isopropyl-4-methyl-azepan-2-one and evaluated their analgesic potential. asianpubs.org While these studies focus on derivatives rather than this compound itself, they highlight the potential of the azepane scaffold in the development of new analgesic drugs.
Antifungal and Antibacterial Activities of Derivatives
Oxime and oxime ester derivatives have demonstrated a broad spectrum of antimicrobial activities. mdpi.comijpcbs.com Research has shown that introducing an oxime group can enhance the biological activity of various parent compounds. nih.gov
Studies on related heterocyclic oximes, such as those derived from piperidin-4-ones, have shown significant antibacterial and antifungal properties. For instance, certain 2,6-diaryl-3-methyl-4-piperidone oxime derivatives exhibited potent antifungal activity against Aspergillus niger and Candida albicans. nih.gov Similarly, other research has demonstrated the antibacterial efficacy of piperidone oxime derivatives against various bacterial strains. tandfonline.com While direct studies on the antimicrobial properties of this compound are limited, the known activities of structurally similar oxime compounds suggest a promising, yet underexplored, avenue for research.
Potential in Neuropharmacology
Recent explorations into novel chemical scaffolds for neuropharmacological agents have highlighted the potential of azepane derivatives. A study investigating fused azepanes, accessible through the Beckmann rearrangement of cyclohexanone oximes, led to the discovery of a potent inhibitor of the norepinephrine (B1679862) transporter (NET), as well as the dopamine (B1211576) (DAT) and serotonin (B10506) (SERT) transporters. acs.org
Specifically, the N-benzylated cis-fused pyrrolidino-azepane demonstrated nanomolar efficacy as a NET inhibitor. acs.org This discovery underscores the potential of the azepane ring system, derived from cyclohexanone oxime, as a valuable scaffold for developing new therapeutics targeting neurotransmitter transporters, which are implicated in a variety of neurological and psychiatric disorders.
Anticancer Properties of Oxime-containing Scaffolds
The introduction of an oxime group into various molecular scaffolds has been shown to be a viable strategy for developing cytotoxic agents with anticancer potential. nih.gov Oximes and their derivatives have been reported to exhibit antitumor activities through various mechanisms, including the inhibition of kinases and other cellular processes. mdpi.comnih.gov
While research has not specifically focused on the anticancer properties of this compound, numerous studies have demonstrated the efficacy of other oxime-containing compounds. For example, derivatives of indirubin-3′-oxime have shown significant inhibitory activity against cancer cell lines. mdpi.com Similarly, steroidal oximes have emerged as a class of compounds with relevant antitumor activities. nih.goveurekaselect.com The anticancer potential of oxime-containing scaffolds is a broad and active area of research, suggesting that derivatives of this compound could also be explored for such properties.
Green Chemistry Approaches in this compound Synthesis
The industrial synthesis of cyclohexanone oxime has traditionally been a source of significant chemical waste, primarily due to the use of hydroxylamine (B1172632) sulfate and the subsequent generation of large quantities of ammonium sulfate as a byproduct. pnas.orgchemcess.com The drive towards environmentally benign manufacturing has catalyzed extensive research into greener synthetic routes that improve atom economy, eliminate harmful reagents, and reduce waste streams.
Key innovations focus on catalytic systems that bypass the stoichiometric use of aggressive chemicals. A prominent green alternative is the ammoximation of cyclohexanone using titanosilicate (TS-1) zeolite catalysts. acs.org This process utilizes hydrogen peroxide and ammonia (B1221849), with water being the only theoretical byproduct, thus representing a much cleaner pathway to the oxime. acs.org Building on this, green production technologies have been developed that integrate the ammoximation step into a single-vessel, continuous slurry bed reactor with a TS-1 zeolite catalyst, drastically improving nitrogen atom utilization from 60% to 90% and essentially eliminating waste. researchgate.net
Further advancements are pushing the boundaries of catalysis and reaction engineering. Researchers have designed bifunctional, nanoporous catalysts that can achieve a one-step, solvent-free conversion of cyclohexanone to ε-caprolactam, with cyclohexanone oxime being a crucial intermediate formed in situ. pnas.org This process uniquely uses air as the oxidant at mild temperatures (≈80°C), offering a significant leap in sustainable production. pnas.org Another promising frontier is the direct electrosynthesis of cyclohexanone oxime from nitrogen oxides and cyclohexanone. researchgate.net This method avoids the need for pre-synthesized, potentially explosive hydroxylamine and has demonstrated nearly 100% yield in flow cells, showcasing a simple and highly efficient green strategy. researchgate.net
The subsequent conversion of the oxime to ε-caprolactam via the Beckmann rearrangement has also been a target for green innovation. Traditional methods often rely on corrosive strong acids like oleum (B3057394) or sulfuric acid. organic-chemistry.orgatamankimya.com Modern approaches include solvent-free mechanochemical procedures and visible-light-driven rearrangements using photocatalysts, which avoid harsh reagents and elevated temperatures. organic-chemistry.orgacs.org
Table 1: Comparison of Traditional and Green Synthesis Routes for Cyclohexanone Oxime
| Feature | Traditional Process (Hydroxylamine Sulfate) | Green Process (e.g., TS-1 Ammoximation) | Advanced Green Process (e.g., Electrosynthesis) |
|---|---|---|---|
| Primary Reagents | Cyclohexanone, Hydroxylamine Sulfate | Cyclohexanone, Ammonia, Hydrogen Peroxide | Cyclohexanone, Nitrogen Oxides, Electricity |
| Catalyst | None (Stoichiometric) | TS-1 Zeolite | Fe electrocatalysts |
| Primary Byproduct | Ammonium sulfate (~1.55 tons per ton of product) chemcess.com | Water acs.org | Minimal to none |
| Atom Economy | Low (estimated ~60%) researchgate.net | High (improved to >90%) researchgate.net | Very High |
| Reaction Conditions | Often requires neutralization steps pnas.org | Mild to moderate temperatures | Ambient conditions |
| Environmental Impact | High, due to significant byproduct generation pnas.org | Low, waste-free process researchgate.net | Very low, eliminates hazardous reagents researchgate.net |
Advanced Material Design Incorporating this compound Moieties
While cyclohexanone oxime is predominantly an intermediate, its structural motifs—the oxime and the azepane ring (in its rearranged lactam form)—are being leveraged in the design of advanced functional materials. Research is moving beyond the linear, single-component structure of Nylon-6 to create hybrid and dynamic materials with tailored properties.
One significant area is the development of organic-inorganic hybrid materials. Scientists have synthesized novel monomers where the cyclohexanone oxime or ε-caprolactam moiety is covalently bonded to a silicon core. rsc.orgresearchgate.net For example, 1,1',1'',1'''-silanetetrayltetrakis-(azepan-2-one) (Si(ε-CL)4) has been used as a dual precursor for the simultaneous formation of both Polyamide-6 (PA6) and silica (B1680970) (SiO2) in a single, coupled polymerization process. rsc.orgresearchgate.net This method allows for the creation of PA6/SiO2 hybrid materials with homogeneously distributed silica nanoparticles, offering enhanced thermal and mechanical properties compared to conventional polymer composites. researchgate.net
The oxime functional group itself is being explored for its utility in dynamic covalent chemistry. rsc.org The reversible nature of the oxime bond allows for the construction of adaptive and responsive polymer systems. rsc.org In this approach, polymers containing ketone groups can be cross-linked using difunctional alkoxyamines to form complex architectures like macromolecular stars. rsc.org These cross-links can be broken and reformed upon exposure to a specific stimulus, such as a change in pH or the introduction of a competitive molecule. rsc.org This enables the design of "smart" materials that can be reconfigured, repaired, or degraded on demand, a significant departure from static, single-use plastics.
Furthermore, functional polyamides are being created by chemically modifying the ε-caprolactam monomer before polymerization. By introducing additional functional groups (like ketones, hydroxyls, or allyl groups) onto the caprolactam ring, new aliphatic polyamides with pendant functionalities can be synthesized. researchgate.net These functional groups provide sites for cross-linking, grafting other molecules, or altering the polymer's surface properties, opening up applications in coatings, biomedical devices, and specialized engineering plastics. researchgate.net
Table 2: Advanced Materials Derived from this compound and Related Structures
| Material Type | Key Monomer/Moiety | Description | Potential Applications |
|---|---|---|---|
| Polyamide/Silica Hybrids | 1,1',1'',1'''-Silanetetrayltetrakis-(azepan-2-one) rsc.org | A monomer that polymerizes and decomposes to form both polyamide and silica networks simultaneously, resulting in a nanocomposite material. rsc.orgresearchgate.net | High-performance engineering plastics, composites with enhanced thermal stability. |
| Dynamic Covalent Polymers | Oxime linkages | Polymers cross-linked with reversible oxime bonds that can dissociate and reconfigure under specific stimuli. rsc.org | Self-healing materials, responsive hydrogels, adaptable coatings. |
| Functional Polyamides | Substituted ε-caprolactam (e.g., with ketone or allyl groups) researchgate.net | Polyamides with reactive pendant groups along the polymer chain, allowing for post-polymerization modification. researchgate.net | Functional textiles, biocompatible materials, polymer grafting. |
Environmental Impact and Sustainability in Production
The production of this compound is inextricably linked to the manufacturing of ε-caprolactam and Nylon-6, a high-volume polymer with a significant environmental footprint. nih.gov Consequently, the sustainability of the entire production chain is a major focus of industrial and academic research, encompassing raw material sourcing, process efficiency, and end-of-life management.
Beyond production, true sustainability requires a circular economy model. The chemical recycling of Nylon-6 back to its monomer, ε-caprolactam, is a rapidly advancing field. researchgate.net Processes such as hydrolysis or alcoholysis at elevated temperatures can depolymerize Nylon-6 waste (e.g., from fishing nets or carpets) back into caprolactam, which can then be purified and used to produce new, high-quality polymer. researchgate.net This closes the production loop, reduces reliance on fossil fuel-based feedstocks like benzene, and mitigates plastic pollution, representing a crucial component of the long-term sustainability of materials derived from this compound. chemcess.comresearchgate.net
Patent Landscape and Industrial Relevance
Analysis of Patent Literature related to Azepan-2-one (B1668282) Oxime
The patent literature surrounding azepan-2-one oxime, more commonly known as cyclohexanone (B45756) oxime, is overwhelmingly focused on its conversion to ε-caprolactam, the monomer for Nylon 6. The core technology is the Beckmann rearrangement, and decades of innovation have been directed at improving the efficiency, selectivity, and environmental footprint of this critical industrial reaction.
Patents reveal a clear trajectory of innovation away from the traditional, waste-intensive liquid-phase process toward cleaner, catalytic gas-phase systems. Early processes for preparing caprolactam involved the liquid-phase catalytic rearrangement of cyclohexanone oxime in the presence of sulfuric acid. google.com This method, while effective, generates a significant amount of ammonium (B1175870) sulfate (B86663) as a by-product and involves handling corrosive fuming sulfuric acid. google.compatsnap.com
A major focus of patented inventions has been the development of solid acid catalysts that facilitate a gas-phase Beckmann rearrangement, thereby eliminating the ammonium sulfate issue. google.comchemcess.com Crystalline aluminosilicate (B74896) zeolites, such as ZSM-5, are prominent in this field. google.comjustia.com For instance, patents describe processes using specific crystalline aluminosilicate catalysts with high silica-to-alumina (Si/Al) atomic ratios (not smaller than 500) and controlled external surface acidity to improve selectivity for ε-caprolactam and extend catalyst life. google.com Other patented innovations involve modifying these zeolites, such as by treating them with dicarboxylic acids to reduce surface acidity, which minimizes non-selective reactions and slows catalyst aging. justia.com
Beyond zeolites, other catalytic systems have been patented. One such invention describes a method using a supported heteropoly acid with a Keggin structure on a silica (B1680970) (SiO2) support for the Beckmann rearrangement, claiming mild reaction conditions and high conversion rates suitable for industrial production. google.com
The following table summarizes a selection of patents that illustrate the key areas of innovation in the production of caprolactam from cyclohexanone oxime.
| Patent Number | Assignee | Key Innovation |
| EP0234088A2 | - | Use of a specific crystalline aluminosilicate catalyst (zeolite) with a Si/Al atomic ratio ≥ 500 for the gas-phase catalytic rearrangement of cyclohexanone oxime to improve selectivity. google.com |
| US5258521A | Mobil Oil Corporation | A process for converting cyclohexanone oxime to caprolactam using a crystalline aluminosilicate zeolite catalyst (Constraint Index > 1) with surface acidity reduced by treatment with a dicarboxylic acid. justia.com |
| CN102643232A | - | A method for preparing caprolactam using a supported heteropoly acid catalyst on a SiO2 carrier, applicable in both liquid-phase and gas-phase reactions. google.com |
| EP1167350B1 | - | A process for purifying crude ε-caprolactam, obtained from the Beckmann rearrangement, through a continuous, multi-stage crystallization process to achieve high purity by removing impurities like unreacted cyclohexanone oxime. epo.org |
| EP0098729A1 | - | Describes the creation of polymerizable hydrogen-blocked oxime derivatives and the subsequent polymerization to form polymeric oximes. google.com |
Industrial Production Processes of Caprolactam from Cyclohexanone Oxime
The industrial transformation of cyclohexanone oxime into ε-caprolactam is a cornerstone of the polymer industry, feeding the global production of Nylon 6. valcogroup-valves.com Annually, approximately 4.5 to 5 million metric tons of caprolactam are produced, primarily through the Beckmann rearrangement of the oxime. valcogroup-valves.comresearchgate.net Two main process types dominate industrial production: liquid-phase rearrangement and gas-phase rearrangement.
Liquid-Phase Beckmann Rearrangement: This is the conventional and most widely used method. chemcess.com In this process, cyclohexanone oxime is treated with a strong acid, typically oleum (B3057394) (fuming sulfuric acid), which acts as both a catalyst and a solvent. chemcess.comkrohne.com The reaction is highly exothermic and achieves nearly 100% conversion of the oxime with very high selectivity for caprolactam. chemcess.com The immediate product is the bisulfate salt of caprolactam, which must be neutralized with ammonia (B1221849) to release the free lactam. valcogroup-valves.com A major drawback of this process is the co-generation of a large quantity of ammonium sulfate (typically 1.5 to 2 tons per ton of caprolactam), which has low economic value and presents a disposal challenge. chemcess.comresearchgate.net
The table below provides a comparative overview of the two primary industrial production processes.
| Feature | Liquid-Phase Rearrangement | Gas-Phase Rearrangement |
| Catalyst/Solvent | Oleum (fuming sulfuric acid) or concentrated sulfuric acid. chemcess.comacs.org | Solid acid catalyst (e.g., high-silica zeolites). google.comchemcess.com |
| Phase | Liquid | Gas/Vapor |
| Key Advantage | High conversion and selectivity (almost 100% yield). chemcess.com | Avoids the generation of ammonium sulfate by-product. chemcess.com |
| Key Disadvantage | Co-production of large quantities of ammonium sulfate; corrosive medium. researchgate.netacs.org | Potential for lower selectivity and catalyst deactivation. google.com |
| Neutralization Step | Required (using ammonia). valcogroup-valves.com | Not required. chemcess.com |
Other routes to caprolactam exist, including those based on toluene (B28343) or the photo-oximation of cyclohexane (B81311), but the processes starting from cyclohexanone and its oxime remain dominant. chemcess.comacs.org
Optimization of Industrial Processes for this compound Derivatives
Optimization efforts in the industrial context of this compound (cyclohexanone oxime) and its derivatives are primarily aimed at enhancing process efficiency, reducing environmental impact, and creating novel functional materials. These optimizations span catalyst design, reaction media, and the synthesis of new derivative monomers.
A significant area of optimization is the development of more sustainable catalysts for the Beckmann rearrangement. Research has shown that inexpensive protic ionic liquids, synthesized from amines and sulfuric acid, can serve as both catalyst and solvent. acs.org This approach can eliminate the need for the ammonia neutralization step required in the conventional process, thereby dramatically improving atom economy. The ionic liquid can also be recovered and reused, further enhancing the process's green credentials. acs.org
Another strategy involves designing bifunctional, heterogeneous, nanoporous catalysts. For example, aluminophosphate frameworks (AlPO-5) where some aluminum and phosphorus atoms are replaced by metal ions can create isolated redox and acidic sites. nih.gov These catalysts can facilitate a one-step, solvent-free conversion of cyclohexanone directly to ε-caprolactam in the presence of air and ammonia, bypassing the separate synthesis of the oxime intermediate. nih.gov
The synthesis of functional derivatives of ε-caprolactam represents another frontier of process optimization, leading to specialty polyamides with tailored properties. A functional derivative, 5-azepane-2-one ethylene (B1197577) ketal, has been synthesized from a cyclohexanone derivative via an efficient Beckmann rearrangement. researchgate.net This ketal-containing monomer can be polymerized and subsequently deprotected to yield aliphatic polyamides with pendant ketone or hydroxyl groups. These functional groups allow for further reactions like cross-linking, opening up new applications for these materials. researchgate.net
The table below details various optimization strategies and their intended impact on the production of caprolactam and its derivatives.
| Optimization Strategy | Description | Intended Outcome |
| Ionic Liquid Catalysis | Using protic ionic liquids as both solvent and catalyst for the Beckmann rearrangement. acs.org | Elimination of ammonium sulfate by-product; improved atom economy; catalyst reusability. acs.org |
| Bifunctional Nanoporous Catalysts | Employing single-site heterogeneous catalysts (e.g., modified AlPO-5) to combine ammoximation and rearrangement in one step. nih.gov | Greener, single-step process from cyclohexanone to caprolactam; solvent-free conditions. nih.gov |
| Selective Zeolite Dealumination | Treating zeolite catalysts with acids to reduce external surface acidity. justia.com | Increased catalyst selectivity for caprolactam; improved catalyst lifetime by minimizing side reactions. justia.com |
| Synthesis of Functional Monomers | Performing the Beckmann rearrangement on substituted cyclohexanone oximes to produce functional caprolactam derivatives (e.g., 5-azepane-2-one ethylene ketal). researchgate.net | Creation of specialty polyamides with pendant functional groups for applications like cross-linking. researchgate.net |
| Purification Process Enhancement | Optimizing multi-stage distillation and crystallization of crude caprolactam. epo.orgaiche.org | Higher purity of final caprolactam monomer; improved efficiency for increased plant throughput. aiche.org |
These optimization efforts highlight the continuous drive within the chemical industry to not only improve the economics and sustainability of large-scale commodity chemical production but also to diversify product portfolios through advanced functional materials derived from established chemical pathways.
Conclusion
Summary of Key Research Contributions
Azepan-2-one (B1668282) oxime, a distinct seven-membered heterocyclic compound, serves as a valuable intermediate in synthetic organic chemistry. While its parent compound, Azepan-2-one (more commonly known as ε-caprolactam), is a high-volume industrial chemical for the production of Nylon 6, Azepan-2-one oxime itself is primarily utilized in more specialized research applications, particularly as a precursor for various azepane derivatives. wikipedia.orgbionity.com The core azepane structure is a recurring motif in pharmacologically active compounds, driving research into new synthetic routes and derivatives. researchgate.netnih.gov
Research contributions focusing specifically on this compound have centered on its reactivity and its role in the synthesis of more complex molecules. The oxime functional group is a versatile handle for further chemical modification, with studies primarily documenting its conversion into O-ether derivatives. researchgate.net These reactions highlight the compound's utility as a scaffold for building a library of substituted azepanes.
Key documented reactions involving this compound include:
O-Alkylation: The principal method for preparing O-ethers of azepane oximes involves the alkylation of the parent oxime. This reaction is typically carried out using alkyl halides in the presence of potassium carbonate in an acetone (B3395972) solvent system. researchgate.net
Reaction with Acetylenedicarboxylates: A notable reaction involves treating this compound with dimethyl acetylenedicarboxylate (B1228247) (DMAD) in acetonitrile (B52724). This specific reaction yields a mixture of E- and Z-isomers of the corresponding oxime ethers, with the isomeric ratio reported to be 8:1. researchgate.net
These synthetic pathways underscore the compound's value in generating structural diversity within the azepane class of molecules. The broader family of azepane-based compounds has been the subject of extensive research, showing a wide range of biological activities and leading to the development of numerous approved drugs. nih.govlifechemicals.com The synthesis of novel azepane derivatives remains a significant challenge and an area of interest for organic and medicinal chemists. researchgate.net
| Reaction Type | Reagents | Solvent/System | Product | Key Finding | Reference |
|---|---|---|---|---|---|
| O-Alkylation | Alkyl halides | K₂CO₃ / Me₂CO (Acetone) | O-ethers of this compound | A principal method for preparing O-ether derivatives. | researchgate.net |
| Addition to Alkyne | Dimethyl acetylenedicarboxylate (DMAD) | Acetonitrile | Mixture of E- and Z-isomers of oxime ethers | Produces a mixture of geometric isomers in an 8:1 ratio. | researchgate.net |
Future Outlook and Research Opportunities
Despite its utility as a synthetic intermediate, research specifically focused on the fundamental properties and potential applications of this compound itself is limited. This presents several clear opportunities for future investigation.
Synthesis and Characterization: A primary area for future research is the development and documentation of an efficient, high-yield synthesis for this compound. While general methods for oxime synthesis from ketones are well-established, the direct oximation of a stable lactam like Azepan-2-one presents a chemical challenge. arpgweb.com A detailed investigation into novel synthetic pathways or optimization of existing methods would be a valuable contribution. Furthermore, a comprehensive characterization of the compound's physicochemical properties—including melting point, solubility, and detailed spectroscopic data (NMR, IR, Mass Spectrometry)—is currently lacking in readily available literature and is essential for its broader adoption in synthetic programs.
Exploration of Biological Activity: The azepane scaffold is a well-established pharmacophore present in numerous FDA-approved drugs and biologically active molecules investigated for anticancer, antimicrobial, and central nervous system activities. nih.govresearchgate.net However, the biological profile of this compound itself has not been thoroughly explored. Future research should include screening the compound for a range of biological activities. Such studies would determine if the parent oxime possesses any intrinsic therapeutic potential, which could open new avenues for its direct application in drug discovery.
Development of New Derivatives: Current research has primarily focused on the synthesis of O-ether derivatives. researchgate.net The reactivity of the oxime group, however, allows for a much wider range of chemical transformations. Future synthetic work could explore:
The synthesis of novel ester, carbonate, and carbamate (B1207046) derivatives.
Reduction of the oxime to form the corresponding amine, providing a route to 2-aminoazepane derivatives.
Use as a ligand in coordination chemistry, leveraging the nitrogen and oxygen atoms to form complexes with various metals.
Expanding the library of derivatives beyond simple ethers could yield novel compounds with unique properties and potential applications in materials science and medicinal chemistry, contributing to the broader and strategically important field of azepane-based chemistry. researchgate.netlifechemicals.com
Q & A
Q. How to align research questions on this compound with gaps in existing literature?
- Methodological Answer : Perform systematic reviews using PRISMA guidelines to identify understudied areas (e.g., metabolic pathways or environmental degradation). Formulate hypotheses using PICOT (Population, Intervention, Comparison, Outcome, Time) frameworks .
Tables
Q. Table 1. Key Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₂N₂O | |
| Molecular Weight | 128.17 g/mol | |
| Melting Point | 168–170°C | |
| CAS Number | 49242-38 | |
| AEGL-1 (10-min exposure) | 0.17 mg/m³ |
Q. Table 2. Recommended Analytical Techniques for Characterization
| Technique | Application | Key Parameters |
|---|---|---|
| ¹H NMR | Structural elucidation | 400 MHz, DMSO-d₆ |
| HRMS | Molecular ion confirmation | ESI+, resolution ≤5 ppm |
| HPLC | Purity assessment | C18 column, 1.0 mL/min |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
